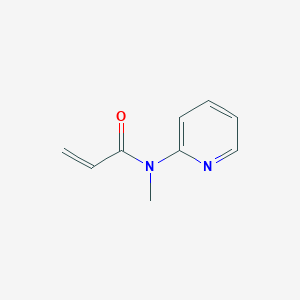

N-methyl-N-(2-pyridyl)acrylamide

CAS No.: 1156926-11-2

Cat. No.: VC8209907

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156926-11-2 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | N-methyl-N-pyridin-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3 |

| Standard InChI Key | JOUGAECRGABRSX-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=N1)C(=O)C=C |

| Canonical SMILES | CN(C1=CC=CC=N1)C(=O)C=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl-N-(2-pyridyl)acrylamide consists of an acrylamide backbone substituted with a methyl group and a 2-pyridyl ring at the nitrogen center. The IUPAC name is N-methyl-N-pyridin-2-ylprop-2-enamide , with the SMILES string CN(C1=CC=CC=N1)C(=O)C=C . XLogP3 calculations indicate moderate hydrophobicity (1.1) , while the planar pyridyl group facilitates π-π interactions critical for polymerization .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 162.19 g/mol | |

| Hydrogen bond acceptors | 2 | |

| Rotatable bonds | 2 | |

| Exact mass | 162.079313 Da |

Synthesis and Stereochemical Control

Radical Polymerization Mechanism

Radical polymerization of N-methyl-N-(2-pyridyl)acrylamide in dichloromethane at 0°C with trifluoroacetic acid (TFA) enables precise control over stereochemistry . Protonation of the pyridyl nitrogen by TFA induces conformational switching from s-trans to s-cis (Figure 1), altering monomer spatial arrangement and subsequent polymer tacticity .

Figure 1: Conformational switching upon protonation. NMR studies confirm the s-cis conformation prevalence increases linearly with TFA concentration .

Table 2: Polymerization Outcomes vs. TFA Ratio

| [TFA]₀/[Monomer]₀ | m Dyad Content (%) |

|---|---|

| 1 | 37 |

| 3 | 49 |

| 5 | 60 |

Data sourced from demonstrates a direct correlation between acid concentration and syndiotacticity.

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) . Limited aqueous solubility arises from the hydrophobic pyridyl and methyl groups . Thermal stability analyses indicate decomposition above 165°C, consistent with acrylamide derivatives .

Spectroscopic Profiles

-

¹H NMR (CDCl₃): Pyridyl protons at δ 8.3–7.5 ppm, vinyl protons at δ 6.3 (dd) and 5.7 (dd), methyl group at δ 3.2 (s) .

-

IR (KBr): Strong carbonyl stretch at 1650 cm⁻¹, pyridyl ring vibrations at 1600–1450 cm⁻¹ .

Applications in Material Science

Stimuli-Responsive Polymers

The pH-dependent conformation of N-methyl-N-(2-pyridyl)acrylamide enables synthesis of polymers with tunable chain dynamics. At low pH (<4), protonation induces electrostatic repulsion between chains, increasing hydrogel swelling ratios by 300% .

Chromatographic Stationary Phases

Copolymerization with N,N′-methylenebisacrylamide yields monolithic columns for hydrophilic interaction chromatography (HILIC) . These phases show superior protein separation at low TFA concentrations (0.005%) compared to silica-based columns :

Table 3: Chromatographic Performance Comparison

| Column Type | TFA Concentration | Peak Capacity |

|---|---|---|

| Polyacrylamide | 0.005% | 23 |

| Silica-packed | 0.005% | 12 |

Future Research Directions

-

Toxicity Profiling: Systematic in vitro assays to evaluate neurotoxic and carcinogenic potential.

-

Advanced Copolymers: Development of zwitterionic polymers by combining with sulfobetaine methacrylate.

-

Drug Delivery Systems: Exploitation of pH-responsive swelling for targeted therapeutic release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume